molecular formula C17H16N2O5S2 B2728299 5-({[4-(Furan-3-yl)thiophen-2-yl]methyl}sulfamoyl)-2-methoxybenzamide CAS No. 2379995-41-0

5-({[4-(Furan-3-yl)thiophen-2-yl]methyl}sulfamoyl)-2-methoxybenzamide

Cat. No.: B2728299
CAS No.: 2379995-41-0
M. Wt: 392.44
InChI Key: OKLPLFQSQKUFAA-UHFFFAOYSA-N
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Description

5-({[4-(Furan-3-yl)thiophen-2-yl]methyl}sulfamoyl)-2-methoxybenzamide is a complex organic compound that features a combination of furan, thiophene, and benzamide moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-({[4-(Furan-3-yl)thiophen-2-yl]methyl}sulfamoyl)-2-methoxybenzamide typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of boron reagents and palladium catalysts under mild conditions. The thiophene and furan rings can be introduced through cyclization reactions, such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated synthesis platforms can also enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-({[4-(Furan-3-yl)thiophen-2-yl]methyl}sulfamoyl)-2-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The furan and thiophene rings can be oxidized using reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzamide moiety, using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of furan-2,3-dione derivatives, while reduction of the benzamide moiety can yield amine derivatives.

Scientific Research Applications

5-({[4-(Furan-3-yl)thiophen-2-yl]methyl}sulfamoyl)-2-methoxybenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-({[4-(Furan-3-yl)thiophen-2-yl]methyl}sulfamoyl)-2-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, leading to reduced cell proliferation in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its combination of furan, thiophene, and benzamide moieties, which confer distinct chemical and biological properties

Biological Activity

5-({[4-(Furan-3-yl)thiophen-2-yl]methyl}sulfamoyl)-2-methoxybenzamide is a complex organic compound that incorporates a sulfamoyl group, which has been associated with various biological activities. This article reviews the biological activity of this compound based on available research, including its potential therapeutic effects, mechanisms of action, and relevant case studies.

Chemical Structure

The compound can be represented structurally as follows:

C15H16N2O3S\text{C}_{15}\text{H}_{16}\text{N}_{2}\text{O}_{3}\text{S}

This structure includes a furan ring, a thiophene ring, and a methoxybenzamide moiety, contributing to its unique biological properties.

Antimicrobial Activity

Research has indicated that compounds containing sulfamoyl groups exhibit significant antimicrobial properties. For instance, a study demonstrated that derivatives of sulfamoyl compounds showed moderate to strong activity against bacteria such as Salmonella typhi and Bacillus subtilis. The mechanism of action is believed to involve inhibition of bacterial enzymes critical for survival and proliferation .

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on key enzymes:

  • Acetylcholinesterase (AChE) : Inhibition of AChE is significant for treating neurodegenerative diseases like Alzheimer's. Preliminary studies suggest that this compound may inhibit AChE effectively, although further studies are required to quantify this activity.
  • Urease : This enzyme is crucial in the pathogenesis of certain infections. The compound has shown strong inhibitory effects against urease, indicating potential therapeutic applications in treating infections caused by urease-producing organisms .

Anticancer Potential

The compound's structural features suggest potential anticancer activity. Sulfamoyl derivatives have been linked to various anticancer mechanisms, including apoptosis induction and cell cycle arrest in cancer cells. Research into similar compounds indicates that they may disrupt cancer cell proliferation and enhance the efficacy of existing chemotherapeutics .

Case Studies

  • Synthesis and Activity Evaluation : A series of related compounds were synthesized and evaluated for their biological activities. The findings indicated that modifications in the sulfamoyl moiety significantly influenced antimicrobial and enzyme inhibitory activities. For example, compounds with additional functional groups showed enhanced potency against specific bacterial strains .
  • Molecular Docking Studies : Computational studies involving molecular docking have been performed to predict the binding affinity of this compound to various target proteins. These studies revealed favorable interactions with active sites of enzymes involved in bacterial metabolism and cancer cell growth, supporting its potential as a lead compound for drug development .

Data Summary

Biological ActivityObservationsReferences
AntimicrobialModerate to strong activity against S. typhi and B. subtilis
Enzyme InhibitionStrong AChE and urease inhibition
Anticancer PotentialInduces apoptosis; disrupts cancer cell proliferation
Molecular DockingFavorable binding interactions with target proteins

Properties

IUPAC Name

5-[[4-(furan-3-yl)thiophen-2-yl]methylsulfamoyl]-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O5S2/c1-23-16-3-2-14(7-15(16)17(18)20)26(21,22)19-8-13-6-12(10-25-13)11-4-5-24-9-11/h2-7,9-10,19H,8H2,1H3,(H2,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKLPLFQSQKUFAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NCC2=CC(=CS2)C3=COC=C3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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